1-(4-Fluoro-2-isobutoxyphenyl)ethanone 1-(4-Fluoro-2-isobutoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1341880-01-0
VCID: VC2705906
InChI: InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3
SMILES: CC(C)COC1=C(C=CC(=C1)F)C(=O)C
Molecular Formula: C12H15FO2
Molecular Weight: 210.24 g/mol

1-(4-Fluoro-2-isobutoxyphenyl)ethanone

CAS No.: 1341880-01-0

Cat. No.: VC2705906

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluoro-2-isobutoxyphenyl)ethanone - 1341880-01-0

Specification

CAS No. 1341880-01-0
Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol
IUPAC Name 1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone
Standard InChI InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3
Standard InChI Key CBQMSSOMLGQJTL-UHFFFAOYSA-N
SMILES CC(C)COC1=C(C=CC(=C1)F)C(=O)C
Canonical SMILES CC(C)COC1=C(C=CC(=C1)F)C(=O)C

Introduction

Chemical Structure and Properties

1-(4-Fluoro-2-isobutoxyphenyl)ethanone belongs to the class of acetophenone derivatives, specifically featuring a phenyl ring with a fluoro substituent at the 4-position and an isobutoxy group at the 2-position. The ethanone (acetyl) group is attached directly to the phenyl ring, creating a ketone functionality that significantly influences the compound's chemical behavior and reactivity.

Molecular Characteristics

Based on its chemical name and structure, several key properties can be established for 1-(4-Fluoro-2-isobutoxyphenyl)ethanone:

PropertyValue
Molecular FormulaC₁₂H₁₅FO₂
Molecular WeightApproximately 210.25 g/mol
IUPAC Name1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone
Functional GroupsKetone, Fluoride, Ether
Physical StateLikely a colorless to pale yellow liquid or crystalline solid

The presence of the fluoro group at the 4-position creates specific electronic effects that influence reactivity patterns of the aromatic ring. Similarly, the isobutoxy group (2-methylpropoxy) at the 2-position contributes to the compound's steric properties and solubility profile.

Structural Comparison

The compound shares significant structural similarity with 1-(4-Fluoro-2-isobutoxyphenyl)ethanol, differing only in the oxidation state of the carbon attached to the phenyl ring. While the ethanone variant contains a ketone (C=O) group, the ethanol variant features a secondary alcohol (C-OH) group. This difference significantly affects chemical reactivity, with the ketone demonstrating electrophilic characteristics that are absent in the alcohol version.

Application AreaRationale
Medicinal Chemistry IntermediatePotential precursor in synthesis of bioactive compounds
Drug DiscoveryScaffold for developing compounds with specific receptor interactions
Structure-Activity Relationship StudiesModel compound for understanding electronic effects of fluorine substitution

The presence of the fluorine atom is particularly noteworthy, as fluorination often enhances metabolic stability and membrane permeability of drug candidates. Meanwhile, the isobutoxy group can influence lipophilicity and binding characteristics in biological systems .

Chemical Research Applications

The compound may serve as a valuable reagent or building block in chemical synthesis:

  • As an electrophilic partner in various condensation reactions

  • As a precursor for heterocyclic compound synthesis

  • As a model compound for studying selective reduction reactions

Similar fluorinated ketones have demonstrated utility in organic synthesis as versatile intermediates for constructing more complex molecular architectures .

Hazard CategoryClassification
Skin IrritationCategory 2 (Causes skin irritation)
Eye IrritationCategory 2A (Causes serious eye irritation)
Respiratory EffectsMay cause respiratory irritation

These classifications necessitate appropriate personal protective equipment and handling protocols during laboratory or industrial use .

Recommended Precautionary Measures

Standard precautionary measures would include:

  • Use of appropriate ventilation systems during handling

  • Wearing protective gloves, eye protection, and laboratory attire

  • Avoiding inhalation of vapors or direct skin contact

  • Storage in tightly closed containers in well-ventilated areas

Specific emergency procedures would involve washing affected areas thoroughly with water in case of skin or eye contact, and seeking fresh air if inhaled .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide insight into the potential properties and behaviors of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone:

CompoundStructural DifferenceKey Distinction
1-(4-Fluoro-2-isobutoxyphenyl)ethanolC=O replaced with CHOHReduced oxidation state; alcohol vs. ketone functionality
1-(5-Fluoro-2-isobutoxyphenyl)ethanoneFluoro at 5-position vs. 4-positionDifferent electronic distribution in aromatic ring
1-(4-Bromo-2-fluorophenyl)ethan-1-oneBromo instead of fluoro; Fluoro instead of isobutoxyDifferent halogen substitution pattern

These differences result in distinct physicochemical properties that affect reactivity, solubility, and biological interactions .

Reactivity Comparison

The reactivity profile of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone can be predicted to differ from related compounds in several ways:

  • Enhanced electrophilicity at the carbonyl carbon compared to the alcohol analogue

  • Modified reactivity of the aromatic ring due to the specific positions of the fluoro and isobutoxy substituents

  • Distinctive hydrogen bonding capabilities due to the ketone functionality

These reactivity patterns would influence the compound's behavior in various chemical transformations and its interactions with biological targets .

Spectroscopic Properties

Predicted Spectral Characteristics

Based on its structure, 1-(4-Fluoro-2-isobutoxyphenyl)ethanone would exhibit characteristic spectroscopic patterns:

Spectroscopic MethodExpected Features
IR SpectroscopyStrong C=O stretching absorption (1680-1700 cm⁻¹), C-F stretching (1000-1400 cm⁻¹)
¹H NMRSignals for acetyl CH₃ (~2.6 ppm), isobutoxy CH₃ groups (~0.9-1.1 ppm), aromatic protons (6.8-7.8 ppm)
¹³C NMRCarbonyl carbon (~195 ppm), aromatic carbons (115-165 ppm), aliphatic carbons (10-75 ppm)
Mass SpectrometryMolecular ion peak at m/z 210, fragmentation pattern showing loss of acetyl and isobutoxy groups

These spectroscopic properties would be valuable for structural confirmation and purity assessment of synthesized samples .

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